molecular formula C21H24ClNO B13745626 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride CAS No. 443-55-0

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride

Cat. No.: B13745626
CAS No.: 443-55-0
M. Wt: 341.9 g/mol
InChI Key: UWHMTVUXSZNXJQ-UHFFFAOYSA-N
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Description

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is a chemical compound with the molecular formula C21H24ClNO It is known for its unique structure, which includes a furan ring substituted with diphenyl groups and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride typically involves multi-step organic reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method yields the desired compound with good to high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine hydrochloride
  • 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
  • 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Uniqueness

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of both diphenyl and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

443-55-0

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

3-(2,5-diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)15-9-14-19-16-20(17-10-5-3-6-11-17)23-21(19)18-12-7-4-8-13-18;/h3-8,10-13,16H,9,14-15H2,1-2H3;1H

InChI Key

UWHMTVUXSZNXJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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